1-[4-(Dimethylamino)phenyl]cyclopropanol
Description
1-[4-(Dimethylamino)phenyl]cyclopropanol is a cyclopropane-containing organic compound featuring a hydroxyl group attached to the cyclopropane ring and a para-dimethylamino substituent on the aromatic ring. This compound is hypothesized to serve as a building block in pharmaceutical synthesis or agrochemical research, though direct literature on its applications is sparse.
Properties
Molecular Formula |
C11H15NO |
|---|---|
Molecular Weight |
177.24 g/mol |
IUPAC Name |
1-[4-(dimethylamino)phenyl]cyclopropan-1-ol |
InChI |
InChI=1S/C11H15NO/c1-12(2)10-5-3-9(4-6-10)11(13)7-8-11/h3-6,13H,7-8H2,1-2H3 |
InChI Key |
SYRUYYWKDIIBSG-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2(CC2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(dimethylamino)phenyl]cyclopropan-1-ol can be achieved through several methods. One common approach involves the reaction of 4-(dimethylamino)benzaldehyde with cyclopropylmagnesium bromide, followed by hydrolysis to yield the desired product. The reaction conditions typically involve the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of 1-[4-(dimethylamino)phenyl]cyclopropan-1-ol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
1-[4-(Dimethylamino)phenyl]cyclopropan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding cyclopropane derivative.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of 1-[4-(dimethylamino)phenyl]cyclopropanone.
Reduction: Formation of 1-[4-(dimethylamino)phenyl]cyclopropane.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-[4-(Dimethylamino)phenyl]cyclopropan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-[4-(dimethylamino)phenyl]cyclopropan-1-ol involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the cyclopropane ring provides structural rigidity. These interactions can influence the compound’s binding affinity and activity in various biological systems .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural and Functional Analysis
1-(4-Bromophenyl)cyclopropanol (CAS 109240-30-4)
- Substituent : Bromine (electron-withdrawing, bulky halogen).
- Key Differences: The bromine atom increases lipophilicity compared to the dimethylamino group, reducing solubility in polar solvents.
- Applications: Likely used as a synthetic intermediate in organometallic chemistry or materials science.
1-[4-(Dimethylamino)phenyl]-2-thiourea (CID 2758514)
- Core Structure: Shares the para-dimethylaminophenyl group but replaces cyclopropanol with a thiourea moiety.
- Key Differences: Thiourea’s hydrogen-bonding capability enables interactions with biological targets (e.g., enzyme inhibition). The cyclopropanol hydroxyl group may participate in acid-base chemistry or hydrogen bonding, albeit with distinct spatial constraints.
- Applications : Explicitly documented as a pharmaceutical intermediate and research chemical in medicinal chemistry .
Data Table: Comparative Properties
Research Findings and Implications
- Bromine’s electron-withdrawing effect stabilizes positive charges, favoring electrophilic substitution in its analog .
- Reactivity and Stability: Cyclopropanol’s strained ring may undergo ring-opening reactions under acidic or thermal conditions, a property exploitable in prodrug design. Thiourea derivatives exhibit stability in hydrogen-bonding environments, critical for maintaining bioactivity .
- Solubility and Bioavailability: Dimethylamino-substituted compounds likely exhibit higher aqueous solubility than brominated analogs, favoring pharmaceutical applications. The thiourea derivative’s solubility profile is modulated by both the dimethylamino group and thiourea’s polarity.
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